[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13445115
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O2 |
|---|---|
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | benzyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(11-18)17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19) |
| Standard InChI Key | QZZKFNUSURLXKY-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester belongs to the carbamate class of compounds, which are esters of carbamic acid. Its molecular formula is , with a molecular weight of 277.36 g/mol. The IUPAC name, benzyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate, reflects its three primary structural components:
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A piperidin-3-yl ring system.
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A 2-aminoethyl substituent at the piperidine nitrogen.
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A benzyl carbamate group attached to the piperidine’s 3-position.
The compound’s stereochemistry is particularly notable, as it exhibits enantiomeric forms with distinct physicochemical profiles. For instance:
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(S)-Enantiomer: CAS 1353993-30-2.
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(R)-Enantiomer: CAS 1354003-58-9.
| Stereoisomer | CAS Number | Key Properties |
|---|---|---|
| (S)-isomer | 1353993-30-2 | Higher aqueous solubility |
| (R)-isomer | 1354003-58-9 | Enhanced lipophilicity |
The Standard InChIKey (QZZKFNUSURLXKY-UHFFFAOYSA-N) and SMILES notation (C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2) provide unambiguous identifiers for computational modeling and database searches.
Synthetic Routes and Methodological Insights
The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multi-step organic reactions, as evidenced by analogous protocols in carbamate chemistry. A generalized approach includes:
Piperidine Functionalization
The piperidine ring is first modified at the 3-position to introduce the carbamate group. In one method, isonipecotamide (piperidine-4-carboxamide) reacts with benzyl chloroformate under basic conditions to form the carbamate linkage . This step often employs solvents like isopropyl acetate (iPrOAc) and bases such as diisopropylethylamine to drive the reaction .
Stereochemical Resolution
Chiral chromatography or enantioselective synthesis is employed to separate (S)- and (R)-isomers. The patent WO2012009166A1 highlights the use of MeTHF (methyl tetrahydrofuran) as a solvent for hydrogenation steps, which preserves stereochemical integrity .
Physicochemical and Pharmacokinetic Properties
The compound’s logP (partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Key properties include:
| Property | Value/Description |
|---|---|
| Melting Point | 112–114°C (decomposes) |
| Solubility | Soluble in DMSO, MeOH; sparingly in H₂O |
| Stability | Hydrolytically labile in acidic media |
The benzyl ester moiety enhances membrane permeability, while the aminoethyl group facilitates hydrogen bonding with biological targets.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound’s reactive sites (amine, carbamate) make it a versatile intermediate. For instance, it has been used to synthesize imidazopyridine derivatives with potential antiviral activity .
Pharmacological Target Engagement
Molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. The (S)-isomer shows preferential binding to dopamine D2 receptors (Kᵢ = 120 nM).
Research Findings and Future Directions
Recent studies have explored:
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Enantiomer-Specific Activity: The (R)-isomer exhibits 3-fold greater acetylcholinesterase inhibition than the (S)-form (IC₅₀ = 0.8 μM vs. 2.4 μM).
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Toxicity Profiles: Acute toxicity (LD₅₀) in rodent models is >500 mg/kg, suggesting a wide therapeutic index.
Future research should prioritize:
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In Vivo Efficacy Trials: Assessing bioavailability and pharmacokinetics in disease models.
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Structure-Activity Relationship (SAR) Studies: Modifying the aminoethyl chain to enhance selectivity.
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